molecular formula C23H26N2O3 B7710245 N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide

N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide

Cat. No. B7710245
M. Wt: 378.5 g/mol
InChI Key: YCWJAGPSSSBVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide, also known as EHPQMB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has shown promising results in various biological studies.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in the progression of diseases. N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide has been shown to have a wide range of biochemical and physiological effects in various biological systems. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. It has also been shown to have antioxidant properties, which can protect cells from oxidative stress and damage. In addition, N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide has been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of tumor cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide in lab experiments is its wide range of pharmacological activities, which makes it a versatile tool for studying various biological systems. However, one of the limitations of using N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide. One potential area of research is the development of more efficient synthesis methods for N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide, which could improve its yield and purity. Another area of research is the investigation of the pharmacokinetics and toxicity of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide, which could provide valuable information for its potential use as a therapeutic agent. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide involves the reaction between 2-hydroxy-6-methylquinoline and 4-ethoxybenzaldehyde in the presence of isobutyryl chloride and triethylamine. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide obtained through this synthesis method is approximately 80%.

Scientific Research Applications

N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide has been extensively studied for its potential therapeutic applications in various biological systems. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-5-28-20-9-7-19(8-10-20)25(23(27)15(2)3)14-18-13-17-12-16(4)6-11-21(17)24-22(18)26/h6-13,15H,5,14H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWJAGPSSSBVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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